![molecular formula C25H22FNO4S B2890172 3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one CAS No. 866845-87-6](/img/structure/B2890172.png)

3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

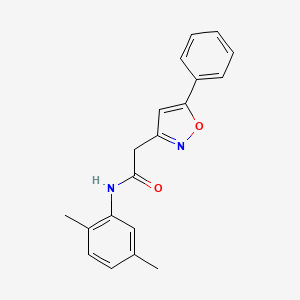

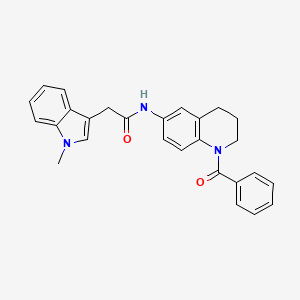

The compound “3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one” is a complex organic molecule. It contains a quinolin-4-one moiety, which is a bicyclic compound with a benzene ring fused to a pyridine at two adjacent carbon atoms . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

科学的研究の応用

Synthesis and Evaluation in Medicinal Chemistry

Compounds similar to 3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one have been synthesized and evaluated for their biological activities. For instance, derivatives of 2,3-diaryl pyrazines and quinoxalines with similar sulfamoyl/methylsulfonyl-phenyl pharmacophores have shown selective COX-2 inhibitory activity, which is significant in developing anti-inflammatory drugs (Singh et al., 2004).

Synthesis Techniques

The synthesis of Zinquin Ester and Zinquin Acid, which are zinc(II)-specific fluorophores, involves compounds with a structure similar to the quinolin-4-one derivative. These compounds are used in the study of biological Zinc(II) due to their specific fluorescence properties (Mahadevan et al., 1996).

Applications in Antibacterial Agents

Similar quinolone derivatives have been synthesized and evaluated for their antibacterial activity. For example, novel 1-(2-fluorovinyl)-4-quinolone-3-carboxylic acid derivatives have been developed as conformationally restricted analogues of fleroxacin, an antibacterial agent (Asahina et al., 2005).

Use in Broad-Spectrum Antibacterial Synthesis

The synthesis of new 2-sulfonylquinolone derivatives, such as ethyl 1-cyclopropyl-6,7-difluoro-2-methanesulfonyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, has been reported. These compounds are key intermediates in the production of potent broad-spectrum antibacterial agents effective against resistant organisms like MRSA (Hashimoto et al., 2007).

Exploration in Organic Electronics

Studies on compounds with a quinoline base structure have shown changes in optical properties upon UV irradiation, indicating potential applications in organic electronics and photonics (Gaml, 2018).

Antitumor Activity

Quinolone derivatives have been synthesized and evaluated for their antitumor activities, showing the potential for development as antitumor agents. The presence of specific substituents in the quinolone structure has been found to be essential for antimitotic activity (Hadjeri et al., 2004).

Fluorescence Studies for Metal Ion Detection

Quinoline-containing compounds have been utilized for the development of novel fluorophores, such as di-4-(2-quinolinylhydrazinyl)diphenyl sulfone, which exhibit fluorescence properties useful for metal ion detection, like Ag-ion, and pH sensing (Gong et al., 2018).

将来の方向性

特性

IUPAC Name |

3-(4-ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4S/c1-3-31-20-9-11-21(12-10-20)32(29,30)24-16-27(15-18-7-5-4-6-17(18)2)23-13-8-19(26)14-22(23)25(24)28/h4-14,16H,3,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJCETPQLPVXHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2890089.png)

![Methyl (1R,5R,6S,7R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2890090.png)

![Tert-butyl 7-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2890096.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2890103.png)

![5-(2-fluorophenyl)-2-methylindeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione](/img/structure/B2890104.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B2890105.png)